6-amino-3-methylquinazolin-4(3H)-one

Antibacterial Quinazolinone SAR

Strategic building block for medicinal chemistry. Characterized by a reactive 6-amino handle on a 3-methylquinazolinone core, enabling efficient synthesis of focused libraries for kinase or GPCR targets. This scaffold provides a direct vector for installing amide or sulfonamide moieties to explore SAR critical for antimicrobial and B-Raf inhibitor programs. Available with a specified purity of ≥98%.

Molecular Formula C9H9N3O
Molecular Weight 175.19 g/mol
CAS No. 16064-23-6
Cat. No. B186949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-amino-3-methylquinazolin-4(3H)-one
CAS16064-23-6
Molecular FormulaC9H9N3O
Molecular Weight175.19 g/mol
Structural Identifiers
SMILESCN1C=NC2=C(C1=O)C=C(C=C2)N
InChIInChI=1S/C9H9N3O/c1-12-5-11-8-3-2-6(10)4-7(8)9(12)13/h2-5H,10H2,1H3
InChIKeyPKPUWVULEUYWLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.25 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Amino-3-methylquinazolin-4(3H)-one (CAS 16064-23-6): A Versatile Quinazolinone Scaffold for Medicinal Chemistry and Chemical Biology


6-Amino-3-methylquinazolin-4(3H)-one is a heterocyclic small molecule belonging to the quinazolinone family, characterized by a core 4(3H)-quinazolinone structure with an amino group at the 6-position and a methyl group at the 3-position. It has a molecular formula of C9H9N3O, a molecular weight of 175.19 g/mol, and is commercially available with a specified minimum purity of 98% . Its structure provides a reactive amino handle for further derivatization, making it a valuable building block for the synthesis of focused libraries targeting various biological activities .

Why 6-Amino-3-methylquinazolin-4(3H)-one (16064-23-6) Cannot Be Substituted with Generic Quinazolinone Analogs


The specific substitution pattern of 6-amino-3-methylquinazolin-4(3H)-one dictates its utility as a molecular scaffold. The 3-methyl group is a common feature for modulating lipophilicity and steric bulk, but the presence of the free 6-amino group is the critical differentiator. This group serves as a primary synthetic handle for generating diverse amide, sulfonamide, or urea derivatives [1]. Generic substitution with analogs lacking this free amine (e.g., 6-nitro-3(H)-quinazolin-4-one) or possessing different substitution patterns on the benzene ring fundamentally alters the molecule's chemical reactivity and, consequently, the biological profile of any resulting derivative library [2]. Class-level SAR studies consistently show that the nature and position of substituents on the quinazolinone core dramatically impact target binding and bioactivity [3].

Quantitative Evidence for 6-Amino-3-methylquinazolin-4(3H)-one: Comparative Analysis for Informed Procurement


Acylated Derivatives of 6-Aminoquinazolinones Show Reduced Antibacterial Activity Compared to a 6-Nitro Analog

In a study evaluating the antimicrobial activity of 6-substituted 3(H)-quinazolin-4-ones, the 6-nitro derivative exhibited remarkable antibacterial activity, while the acylated derivatives of the 6-amino compound showed no significant activity in the agar disk diffusion assay [1]. This is a cross-study comparable finding, as the paper's starting material, 6-amino-3(H)-quinazolin-4-one, is the direct des-methyl analog of the target compound.

Antibacterial Quinazolinone SAR

Synthetic Accessibility: The 6-Amino Group Provides a Clear Advantage Over 6-Halo Intermediates

The synthesis of 6-amino-3(H)-quinazolin-4-one, the direct des-methyl analog, proceeds via reduction of the corresponding 6-nitro derivative [1]. This establishes a direct and efficient route to the amino compound. In contrast, a common alternative pathway for functionalizing the 4-position of quinazolines involves converting 4-oxo derivatives to 4-chloro intermediates, which are then aminated . This two-step sequence is less direct for introducing functionality at the 6-position, highlighting the synthetic utility of the 6-amino group as a more versatile and direct diversification point.

Medicinal Chemistry Scaffold Derivatization

Commercially Available in High Purity, Enabling Reliable SAR Studies

As a commercially available building block, 6-Amino-3-methylquinazolin-4(3H)-one is supplied with a specified minimum purity of 98% . While many vendors offer quinazolinone derivatives, the provision of a high-purity specification for this specific compound reduces the risk of confounding biological assay results from impurities, which is a critical factor when establishing structure-activity relationships.

Quality Control Purity Procurement

Ideal Application Scenarios for 6-Amino-3-methylquinazolin-4(3H)-one (CAS 16064-23-6) in Drug Discovery


Synthesis of Focused Quinazolinone Libraries for Kinase or GPCR Screening

This compound is an optimal starting material for generating focused libraries of 6-amido, 6-ureido, or 6-sulfonamido derivatives of 3-methylquinazolin-4(3H)-one. The free amine provides a direct route to explore the chemical space around the 6-position, a key vector in many quinazoline-based kinase inhibitors and GPCR modulators [1].

Development of Antibacterial Leads with Specific Pharmacophores

While the core structure may not be inherently active, the established SAR indicates that proper derivatization at the 6-position is critical for antimicrobial activity [1]. This compound serves as the key intermediate for systematically introducing functional groups (e.g., nitro, amide) to probe the pharmacophore requirements for antibacterial potency against specific strains.

Creation of Molecular Probes via Bioconjugation

The 6-amino group can be readily functionalized with linkers containing biotin, fluorophores, or affinity tags. This allows for the generation of chemical probes derived from the 3-methylquinazolinone scaffold, which can be used in pull-down assays to identify protein targets or to study cellular localization .

Synthesis of B-Raf Kinase Inhibitor Analogs

The quinazolinone core is a known hinge-binding motif in kinase inhibitors, and patents disclose its use in compounds with B-Raf inhibitory activity . 6-Amino-3-methylquinazolin-4(3H)-one provides a specific, commercially available scaffold for building and optimizing novel analogs in this therapeutic area.

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